(3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine
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Overview
Description
(3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, the enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine involves multiple stepsThe reaction conditions typically involve the use of solvents like acetone and reagents such as N-bromosuccinimide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like N-bromosuccinimide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenated compounds under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: N-bromosuccinimide
Reducing Agents: Lithium aluminum hydride
Solvents: Acetone, chloroform
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
(3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine is used in various scientific research applications, including:
Chemistry: It is used in the study of carbohydrate chemistry and the synthesis of complex glycan structures.
Biology: The compound aids in understanding protein-glycan interactions and the role of glycans in cellular processes.
Medicine: Research involving this compound can contribute to the development of therapeutic agents targeting glycan-related pathways.
Mechanism of Action
The mechanism of action of (3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine involves its interaction with glycan structures. It can inhibit or modify the activity of enzymes involved in glycan synthesis and degradation. The molecular targets include glycosyltransferases and glycosidases, which are crucial for the formation and breakdown of glycan chains .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another benzylated sugar derivative used in similar research applications.
2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl: A compound with similar protective groups used in carbohydrate chemistry
Uniqueness
(3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine is unique due to its specific structure, which allows it to interact with a wide range of glycan-related enzymes. This makes it particularly valuable in glycobiology research for studying complex carbohydrate interactions and pathways .
Properties
IUPAC Name |
(3R,5R)-1-benzyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H43NO4/c1-6-16-33(17-7-1)26-42-27-39(44-29-35-20-10-3-11-21-35)41(46-31-37-24-14-5-15-25-37)40(45-30-36-22-12-4-13-23-36)38(42)32-43-28-34-18-8-2-9-19-34/h1-25,38-41H,26-32H2/t38?,39-,40-,41?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMMXEDKZOXSCP-RFUGTTMISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@H](C(N1CC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676269 |
Source
|
Record name | (3R,5R)-1-Benzyl-3,4,5-tris(benzyloxy)-2-[(benzyloxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151963-95-0 |
Source
|
Record name | (3R,5R)-1-Benzyl-3,4,5-tris(benzyloxy)-2-[(benzyloxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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